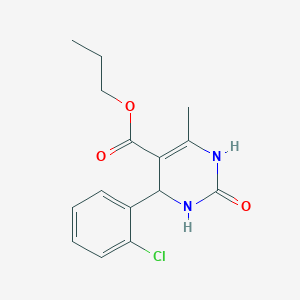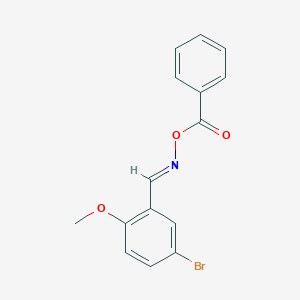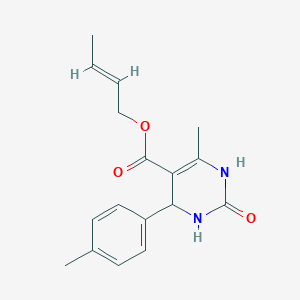![molecular formula C18H25N3O B3870598 N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine](/img/structure/B3870598.png)
N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine
Descripción general
Descripción
N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine, also known as Prazosin, is a selective alpha-1 adrenergic receptor antagonist. It was first synthesized in the 1960s and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine works by selectively blocking alpha-1 adrenergic receptors, which are found in smooth muscle cells in the blood vessels. By blocking these receptors, N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine causes vasodilation, which leads to a decrease in blood pressure. N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine also blocks alpha-1 adrenergic receptors in the central nervous system, which may contribute to its effects in the treatment of PTSD.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has been shown to have several biochemical and physiological effects. It causes vasodilation, which leads to a decrease in blood pressure. N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine also reduces the release of norepinephrine, which is a neurotransmitter that plays a role in the body's stress response. This may contribute to its effects in the treatment of PTSD. Additionally, N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has been shown to have anti-proliferative effects in prostate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has several advantages for use in lab experiments. It is a well-studied drug with known pharmacological properties and a well-established mechanism of action. N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is also relatively easy to synthesize and can be obtained in pure form through column chromatography. However, N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has some limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which may make it difficult to use in long-term experiments. Additionally, N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has some potential side effects, such as dizziness and fatigue, which may affect experimental outcomes.
Direcciones Futuras
There are several future directions for the use of N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in scientific research. One potential direction is the use of N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in combination with other drugs for the treatment of hypertension. Another potential direction is the use of N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in combination with other drugs for the treatment of PTSD. Additionally, further studies are needed to understand the anti-proliferative effects of N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in prostate cancer cells and its potential use in the treatment of prostate cancer. Finally, there is a need for the development of new formulations of N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine with improved pharmacokinetic properties, such as a longer half-life.
Conclusion:
In conclusion, N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine is a selective alpha-1 adrenergic receptor antagonist that has been extensively studied for its pharmacological properties. It has been used in the treatment of hypertension, PTSD, and prostate cancer. N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine works by selectively blocking alpha-1 adrenergic receptors, which leads to vasodilation and a decrease in blood pressure. It also reduces the release of norepinephrine, which may contribute to its effects in the treatment of PTSD. While N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine in scientific research, including its use in combination with other drugs and the development of new formulations with improved pharmacokinetic properties.
Aplicaciones Científicas De Investigación
N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has been extensively studied for its pharmacological properties and has been used in various scientific research applications. It has been shown to have antihypertensive effects and is used in the treatment of hypertension. N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has also been used in the treatment of post-traumatic stress disorder (PTSD) due to its ability to reduce nightmares and improve sleep quality. Additionally, N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine has been studied for its potential use in the treatment of prostate cancer.
Propiedades
IUPAC Name |
N-(oxan-4-ylmethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-20(15-17-8-12-22-13-9-17)14-16-4-6-18(7-5-16)21-11-3-10-19-21/h3-7,10-11,17H,2,8-9,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYDEIGNVLSPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCOCC1)CC2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3870532.png)

![N-{phenyl[(phenylsulfonyl)imino]methyl}alanine](/img/structure/B3870542.png)

![N-isopropyl-6-[4-(methylsulfonyl)phenyl]pyrimidin-4-amine](/img/structure/B3870568.png)
![(3-bicyclo[2.2.1]hept-2-yl-2-propyn-1-yl)cyclohexyl(methyl)amine](/img/structure/B3870574.png)
![4'-[(4-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870604.png)
![4-[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]-N-cycloheptyl-1-piperidinecarboxamide](/img/structure/B3870610.png)

![1-(3-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B3870621.png)
![4'-[(3-phenyl-2-propen-1-ylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870625.png)

![3-(4-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3870635.png)